molecular formula C16H13ClFNO4 B2800349 N-(4-chloro-3-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide CAS No. 757192-63-5

N-(4-chloro-3-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide

Cat. No. B2800349
CAS RN: 757192-63-5
M. Wt: 337.73
InChI Key: PEUPUKYNMTWRJQ-UHFFFAOYSA-N
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Description

N-(4-chloro-3-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide, also known as CFMTI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. CFMTI is a member of the amide family and is synthesized through a series of chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. By inhibiting the activity of COX-2, N-(4-chloro-3-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide reduces inflammation and pain.
Biochemical and Physiological Effects
N-(4-chloro-3-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have anticancer effects in animal models. N-(4-chloro-3-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide has been shown to reduce the production of prostaglandins, which are responsible for inflammation and pain. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

N-(4-chloro-3-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. It has been extensively studied in animal models, making it a well-established compound for research purposes. However, N-(4-chloro-3-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide also has some limitations. It has poor solubility in water, which can make it difficult to administer in laboratory experiments. It also has a short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of N-(4-chloro-3-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide. One direction is to further investigate its potential applications in drug development. N-(4-chloro-3-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide has shown promising results in animal models for the treatment of inflammatory diseases and cancer. Further research is needed to determine its safety and efficacy in humans. Another direction is to investigate its mechanism of action. The exact mechanism of action of N-(4-chloro-3-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is not fully understood, and further research is needed to elucidate its molecular targets. Finally, future research could focus on improving the solubility and half-life of N-(4-chloro-3-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide, which could increase its effectiveness in vivo.

Synthesis Methods

The synthesis of N-(4-chloro-3-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide involves a three-step process. The first step involves the reaction of 4-chloro-3-fluoroaniline with 4-methoxy-2-nitrobenzaldehyde to form 4-chloro-3-fluoro-2-nitroaniline. The second step involves the reduction of the nitro group to an amine group using sodium dithionite. The final step involves the reaction of the amine group with 2-(4-formyl-2-methoxyphenoxy)acetic acid to form N-(4-chloro-3-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide.

Scientific Research Applications

N-(4-chloro-3-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide has been extensively studied for its potential applications in drug development. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of drugs for the treatment of inflammatory diseases such as rheumatoid arthritis. N-(4-chloro-3-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide has also been shown to have anticancer properties, making it a potential candidate for the development of drugs for the treatment of cancer.

properties

IUPAC Name

N-(4-chloro-3-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFNO4/c1-22-15-6-10(8-20)2-5-14(15)23-9-16(21)19-11-3-4-12(17)13(18)7-11/h2-8H,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUPUKYNMTWRJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC(=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-3-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide

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